(2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid (2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17840562
InChI: InChI=1S/C8H9ClN2O2/c9-7-4-5(1-2-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1
SMILES:
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62 g/mol

(2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid

CAS No.:

Cat. No.: VC17840562

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid -

Specification

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
IUPAC Name (2R)-2-amino-3-(2-chloropyridin-4-yl)propanoic acid
Standard InChI InChI=1S/C8H9ClN2O2/c9-7-4-5(1-2-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1
Standard InChI Key LHQLWGWKBFFKJA-ZCFIWIBFSA-N
Isomeric SMILES C1=CN=C(C=C1C[C@H](C(=O)O)N)Cl
Canonical SMILES C1=CN=C(C=C1CC(C(=O)O)N)Cl

Introduction

Chemical Structure and Physico-chemical Properties

Molecular Architecture

The compound’s structure comprises a propanoic acid backbone with an amino group at the 2-position (R-configuration) and a 2-chloropyridin-4-yl substituent at the 3-position. The pyridine ring’s chlorine atom at the 2-position introduces steric and electronic effects that influence reactivity and binding interactions. The chiral center at C2 ensures enantioselective behavior in biological systems, a critical factor in drug design .

Table 1: Key Physico-chemical Properties

PropertyValue
Molecular FormulaC8H9ClN2O2\text{C}_8\text{H}_9\text{ClN}_2\text{O}_2
Molar Mass200.62 g/mol
CAS Number1270136-90-7
IUPAC Name(2R)-2-Amino-3-(2-chloropyridin-4-yl)propanoic acid
SolubilityData limited; likely polar due to carboxylic acid and amino groups

The chlorine atom’s position on the pyridine ring distinguishes this compound from isomers like the 3-chloro derivative, which exhibits different electronic properties and biological activities.

Synthesis and Purification

TargetPotential Effect
NMDA ReceptorAntagonist/Modulator
Bacterial D-Ala LigaseInhibitor
Kinase EnzymesAllosteric Modulator

Research Gaps and Future Directions

Despite its structural promise, published studies on (2R)-2-Amino-3-(2-chloropyridin-4-yl)propanoic acid remain sparse. Critical research priorities include:

  • Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

  • In Vivo Efficacy Studies: Evaluating therapeutic potential in disease models.

  • Crystallographic Analysis: Resolving 3D structures to inform drug design.

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